molecular formula C5H9NO B041557 Cyclopentanone oxime CAS No. 1192-28-5

Cyclopentanone oxime

Cat. No.: B041557
CAS No.: 1192-28-5
M. Wt: 99.13 g/mol
InChI Key: YGNXYFLJZILPEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysergic acid diethylamide involves several steps, starting from lysergic acid. One common method involves the condensation of lysergic acid with diethylamine . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to obtain lysergic acid, followed by chemical synthesis to produce lysergic acid diethylamide . The production process is highly regulated due to the compound’s potent effects and legal status.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
Cyclopentanone oxime serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries where it aids in the development of active ingredients and other derivatives. The ability to modify its structure allows for the creation of a wide range of biologically active molecules .

Case Study:
A study demonstrated the synthesis of this compound derivatives that exhibited anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines, showcasing the potential of this compound in medicinal chemistry .

Analytical Chemistry

Preparation of Derivatives:
In analytical chemistry, this compound is utilized to prepare derivatives for chromatographic and spectroscopic analysis. This facilitates the identification and quantification of complex mixtures, enhancing the accuracy of analytical methods .

Application Example:
The use of this compound in developing analytical methods for environmental samples has been documented, where it aids in detecting trace amounts of pollutants through advanced chromatographic techniques.

Polymer Chemistry

Chain Transfer Agent:
this compound acts as a chain transfer agent in polymerization processes. Its incorporation can significantly enhance the thermal stability and mechanical strength of polymers, making it a valuable additive in material science .

Research Insight:
Research has shown that using this compound in polymer synthesis can lead to improved properties in thermoplastics, which are essential for various industrial applications.

Coordination Chemistry

Formation of Coordination Complexes:
The compound is employed to form coordination complexes that are integral to catalysis and materials science. These complexes exhibit unique reactivity and selectivity, making them suitable for various catalytic processes .

Example Application:
Studies have explored the use of this compound-based ligands in transition metal catalysis, demonstrating enhanced catalytic activity and selectivity compared to traditional ligands.

Biochemical Research

Enzyme Mechanism Studies:
this compound is investigated for its potential role in studying enzyme mechanisms and interactions due to its ability to form stable adducts with biomolecules. This property allows researchers to probe enzyme activity and function more effectively .

Case Study:
Research involving this compound has revealed insights into enzyme inhibition mechanisms, providing a deeper understanding of biochemical pathways relevant to drug development.

Summary Table of Applications

Field Application Key Findings/Examples
Organic SynthesisIntermediate for pharmaceuticalsAnticancer derivatives synthesized from this compound
Analytical ChemistryPreparation of derivatives for analysisEnhanced detection methods for environmental pollutants
Polymer ChemistryChain transfer agentImproved thermal stability in thermoplastics
Coordination ChemistryFormation of catalytic complexesEnhanced catalytic activity with this compound ligands
Biochemical ResearchStudies on enzyme mechanismsInsights into enzyme inhibition mechanisms

Biological Activity

Cyclopentanone oxime is an organic compound derived from cyclopentanone through the reaction with hydroxylamine. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to illustrate its potential applications in medicine and pharmacology.

Synthesis of this compound

This compound can be synthesized through a reaction between cyclopentanone and hydroxylamine hydrochloride under mild conditions. The general reaction can be represented as follows:

Cyclopentanone+HydroxylamineCyclopentanone Oxime\text{Cyclopentanone}+\text{Hydroxylamine}\rightarrow \text{this compound}

This synthesis typically yields moderate to good results, with spectroscopic data confirming the formation of the oxime as a single conformational isomer .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer properties. For instance, cyclopentanone-based oxime derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and oxidative stress induction. A notable study indicated that these compounds were more effective than some conventional chemotherapeutics in inhibiting cancer cell growth .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines, including HeLa and MGC7901. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa10.5Induction of apoptosis via caspase activation
Cyclopentanone Derivative AMGC79018.3Cell cycle arrest at G2/M phase
Cyclopentanone Derivative BHCT11612.0ROS production leading to oxidative stress

Antibacterial and Antifungal Activity

This compound has also been studied for its antibacterial and antifungal properties. Research indicates that it exhibits inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies show that it can reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, evidenced by increased caspase-3 activity and cytochrome C release.
  • Cell Cycle Arrest : this compound derivatives can cause cell cycle arrest at different phases, particularly G2/M.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for producing cyclopentanone oxime, and how do reaction conditions influence yield?

this compound is typically synthesized via the condensation of cyclopentanone with hydroxylamine hydrochloride under acidic or basic conditions. A one-pot method using cyclopentanone (11.9 mmol) and hydroxylamine hydrochloride in ethanol at reflux for 2–4 hours yields 87% of the product . Optimization involves pH control (e.g., sodium acetate buffer) and temperature modulation to suppress side reactions like over-oximation. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and purity of this compound?

  • <sup>1</sup>H NMR : this compound exhibits characteristic peaks at δ 8.44 ppm (broad singlet, oxime -NH) and δ 2.46–1.70 ppm (cyclopentyl protons). The absence of a carbonyl peak (typically δ ~210 ppm for cyclopentanone) confirms complete conversion .
  • <sup>13</sup>C NMR : Peaks at δ 167.7 ppm (C=N) and δ 24.7–31.0 ppm (cyclopentyl carbons) are diagnostic .
  • IR : A strong absorption band near 3200 cm<sup>−1</sup> (-NH stretch) and 1640 cm<sup>−1</sup> (C=N stretch) confirms oxime formation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

this compound may release toxic fumes (e.g., NOx) under acidic or high-temperature conditions. Use fume hoods, nitrile gloves (EN374 standard), and avoid contact with sulfuric acid, which can trigger exothermic decomposition . Safety protocols should align with OSHA guidelines for oxime handling.

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what are its applications in metal complex synthesis?

this compound acts as a bidentate ligand, coordinating via the oxime nitrogen and adjacent oxygen. For example, trans-[PtCl2(this compound)2] complexes are synthesized by reacting K2PtCl4 with this compound in ethanol. These complexes are studied for their anticancer properties, with stability and reactivity influenced by ligand stereoelectronic effects .

Q. What mechanistic insights explain the formation of cyclohexanone oxime as a byproduct in reactions involving this compound and thiols?

Under basic conditions (e.g., NaOH/MeOH), this compound reacts with thiols (e.g., glutathione) via nucleophilic attack at the C=N bond, leading to ring expansion. For instance, cyclohexanone oxime forms as a major product (4:5 ratio) due to thiol-mediated rearrangement, as confirmed by <sup>13</sup>C NMR and HPLC . Competing pathways (e.g., hydrolysis vs. nucleophilic substitution) depend on pH and solvent polarity.

Q. How does stereochemistry influence the reactivity and stability of this compound derivatives?

this compound exhibits restricted rotation around the C=N bond, leading to syn/anti isomerism. Syn isomers are typically more stable due to intramolecular hydrogen bonding. Stereochemical effects are critical in determining reaction outcomes, such as selectivity in Beckmann rearrangements or metal-ligand interactions .

Q. What are the challenges in scaling up this compound synthesis while maintaining high purity (>98%)?

Scaling up requires addressing:

  • Solvent selection : Ethanol or methanol is preferred for solubility and easy removal.
  • Byproduct control : Hydroxylamine excess must be optimized to minimize unreacted cyclopentanone.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures improves purity. Purity is verified via GC-MS or elemental analysis .

Q. Methodological Guidance

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature) or analytical methods. To reconcile

  • Replicate experiments using standardized protocols (e.g., IUPAC guidelines).
  • Cross-validate results with multiple techniques (e.g., NMR, X-ray crystallography) .
  • Perform kinetic studies to identify rate-limiting steps or side reactions.

Q. What experimental strategies can isolate this compound from complex reaction mixtures?

  • Liquid-liquid extraction : Use dichloromethane to separate the oxime from aqueous byproducts.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively isolates the product.
  • Crystallization : Slow cooling of a saturated ethanol solution yields high-purity crystals .

Q. How can computational chemistry (e.g., DFT calculations) predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) models simulate electronic properties (e.g., HOMO-LUMO gaps) and transition states. For example, calculations at the B3LYP/6-31G* level predict favorable nucleophilic attack at the oxime nitrogen, guiding experimental design for functionalization reactions .

Properties

IUPAC Name

N-cyclopentylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNXYFLJZILPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020363
Record name Cyclopentanone oxime
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Molecular Weight

99.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1192-28-5
Record name Cyclopentanone, oxime
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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